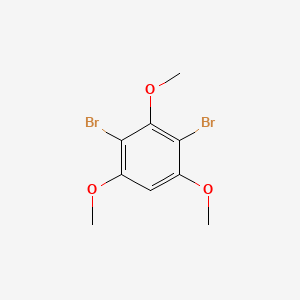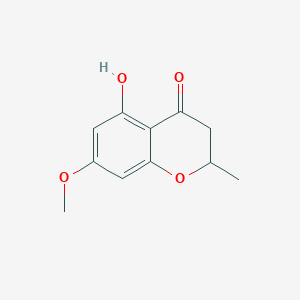
5-Hydroxy-7-methoxy-2-methylchroman-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxy-7-methoxy-2-methylchroman-4-one is a heterocyclic compound belonging to the chromanone family. Chromanones are significant due to their diverse biological activities and their role as building blocks in medicinal chemistry . The structure of this compound includes a benzene ring fused with a dihydropyran ring, with hydroxyl and methoxy groups at positions 5 and 7, respectively, and a methyl group at position 2.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-7-methoxy-2-methylchroman-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of 2-hydroxyacetophenone with an aldehyde followed by cyclization can yield the desired chromanone . The reaction conditions typically involve the use of catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
化学反应分析
Types of Reactions
5-Hydroxy-7-methoxy-2-methylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromanone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of this compound-4-carboxylic acid.
Reduction: Formation of 5-hydroxy-7-methoxy-2-methylchroman-4-ol.
Substitution: Formation of 5-hydroxy-7-ethoxy-2-methylchroman-4-one.
科学研究应用
5-Hydroxy-7-methoxy-2-methylchroman-4-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
作用机制
The mechanism of action of 5-Hydroxy-7-methoxy-2-methylchroman-4-one involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting enzymes such as acetylcholinesterase, which is involved in neurotransmission.
Anti-inflammatory Pathways: Modulating the expression of inflammatory cytokines and reducing inflammation.
相似化合物的比较
Similar Compounds
5-Hydroxy-2-methylchroman-4-one: Lacks the methoxy group at position 7.
7-Hydroxy-5-methoxy-2-methylchroman-4-one: Has the hydroxyl and methoxy groups interchanged.
5,7-Dihydroxy-2-methylchroman-4-one: Contains hydroxyl groups at both positions 5 and 7.
Uniqueness
5-Hydroxy-7-methoxy-2-methylchroman-4-one is unique due to the specific arrangement of its functional groups, which contributes to its distinct biological activities and chemical reactivity. The presence of both hydroxyl and methoxy groups enhances its antioxidant properties, making it a valuable compound in medicinal chemistry .
属性
CAS 编号 |
86361-56-0 |
|---|---|
分子式 |
C11H12O4 |
分子量 |
208.21 g/mol |
IUPAC 名称 |
5-hydroxy-7-methoxy-2-methyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C11H12O4/c1-6-3-8(12)11-9(13)4-7(14-2)5-10(11)15-6/h4-6,13H,3H2,1-2H3 |
InChI 键 |
CVVSZQXLQNBZCZ-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(=O)C2=C(C=C(C=C2O1)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(2-methoxyphenyl)-2-oxoethyl] 2-(1,4-dioxo-3H-phthalazin-2-yl)acetate](/img/structure/B14138460.png)
![2-[(Z)-1-chlorobut-2-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14138473.png)
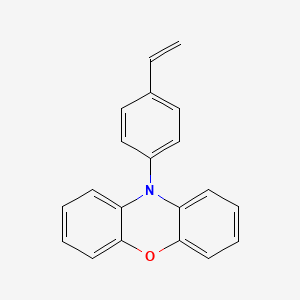
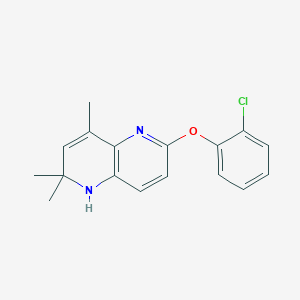
![N-[4'-(Trifluoromethyl)-2-biphenylyl]acetamide](/img/structure/B14138498.png)
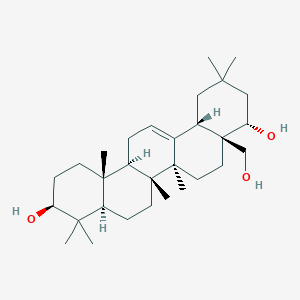
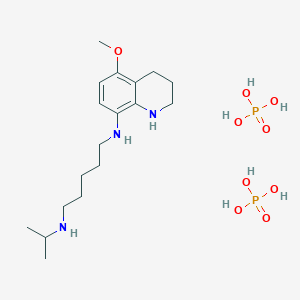

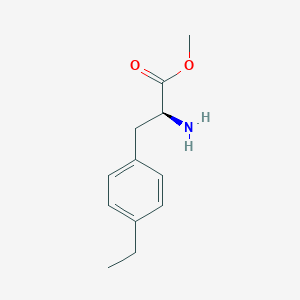
![(1S,3R,4S,9R,13S,14R)-3-[(2S,5S)-5-(2-bromo-5-hydroxyphenyl)-5-methoxypentan-2-yl]-13-hydroxy-9-[(1R)-1-hydroxyethyl]-4,14,16,16-tetramethyl-2,6,10,17-tetraoxatricyclo[11.3.1.11,5]octadecane-7,11-dione](/img/structure/B14138520.png)
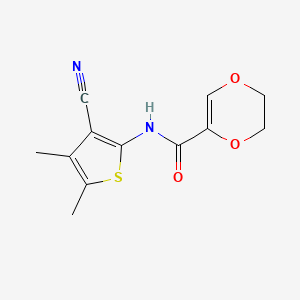
![1-([(2-Methoxyphenyl)amino]carbonyl)piperidine-4-carboxylic acid](/img/structure/B14138541.png)
![Propan-2-yl 4-(4-tert-butylphenyl)-5-methyl-2-[(2-methylacryloyl)amino]thiophene-3-carboxylate](/img/structure/B14138551.png)
